Cas no 978-65-4 (Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-)

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-, is a fluorinated urea derivative characterized by its trifluoromethyl and fluorophenyl substituents. These functional groups enhance its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical research as a key intermediate or active moiety. The compound's structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design for optimizing bioavailability and target binding. Its high purity and well-defined chemical properties ensure reproducibility in synthetic applications. This urea derivative is particularly useful in the development of kinase inhibitors and other biologically active molecules, where its unique substitution pattern can influence potency and selectivity.
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- structure
978-65-4 structure
Product name:Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-
CAS No:978-65-4
MF:C15H9F7N2O
MW:366.23358798027
CID:4370681
PubChem ID:4614186

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-
    • 1-[3,5-Bis(trifluoroMethyl)phenyl]-3-(4-fluorophenyl)urea, 97%
    • Reaxys ID: 2785789
    • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea, 97%,
    • 978-65-4
    • AKOS024383381
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea
    • MDL: MFCD04069619
    • Inchi: InChI=1S/C15H9F7N2O/c16-10-1-3-11(4-2-10)23-13(25)24-12-6-8(14(17,18)19)5-9(7-12)15(20,21)22/h1-7H,(H2,23,24,25)
    • InChI Key: BBTZUYWNNHBHRM-UHFFFAOYSA-N
    • SMILES: FC(F)(F)C1=CC(NC(NC2=CC=C(F)C=C2)=O)=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 366.06031005g/mol
  • Monoisotopic Mass: 366.06031005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • XLogP3: 5.2

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62583-250mg
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea, 97%
978-65-4 97%
250mg
¥1790.00 2023-03-15
AN HUI ZE SHENG Technology Co., Ltd.
H62583-5g
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea,97%
978-65-4 97%
5g
¥12057.00 2023-09-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62583-1g
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea, 97%
978-65-4 97%
1g
¥5367.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62583-5g
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea, 97%
978-65-4 97%
5g
¥21463.00 2023-03-15
AN HUI ZE SHENG Technology Co., Ltd.
H62583-250mg
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea,97%
978-65-4 97%
250mg
¥1005.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H62583-1g
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea,97%
978-65-4 97%
1g
¥3015.00 2023-09-15

Additional information on Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-

Introduction to Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- (CAS No. 978-65-4)

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-, identified by its CAS number 978-65-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, including bis(trifluoromethyl)phenyl and 4-fluorophenyl substituents, exhibits distinct chemical properties that make it a valuable candidate for various applications in medicinal chemistry and material science.

The< strong>N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- moiety of this compound imparts a high degree of electronic richness and steric hindrance, which are critical factors in determining its reactivity and interaction with biological targets. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug development. Additionally, the 4-fluorophenyl group introduces a fluorine atom, which is known to modulate the pharmacokinetic properties of pharmaceutical compounds by influencing their solubility, permeability, and metabolic pathways.

In recent years, there has been a surge in research focused on the development of novel compounds with enhanced pharmacological properties. The< strong>urea linkage in this compound serves as a versatile pharmacophore, facilitating the formation of hydrogen bonds with biological targets. This feature has been exploited in the design of small-molecule inhibitors and activators for various therapeutic applications. For instance, studies have demonstrated the potential of derivatives of this compound in inhibiting enzymes involved in inflammatory pathways and cancer metabolism.

The< strong>CAS No. 978-65-4 designation ensures that researchers can reliably identify and source this compound for their experiments. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed fluorination processes, have been employed to construct the complex framework of this molecule efficiently.

The< strong>bis(trifluoromethyl)phenyl group is particularly noteworthy due to its ability to enhance the binding affinity of a molecule to its target receptor. This is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which increases the electrophilicity of the aromatic ring system. Such structural features have been leveraged in the design of potent protease inhibitors and kinase inhibitors used in treating chronic diseases.

The< strong>4-fluorophenyl substituent also plays a crucial role in modulating the pharmacological activity of this compound. Fluoroaromatics are well-known for their ability to improve drug bioavailability by enhancing passive diffusion across biological membranes. Moreover, fluorine atoms can influence metabolic stability by participating in hydrogen bonding interactions with enzymes involved in drug metabolism.

In academic research, this compound has been investigated for its potential applications in medicinal chemistry and materials science. Its unique structural motifs make it a promising candidate for developing new therapeutic agents targeting neurological disorders, infectious diseases, and metabolic syndromes. Additionally, its stability under various environmental conditions suggests that it could be used in advanced material formulations requiring high thermal and chemical resistance.

The synthesis and characterization of< strong>Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)- have been reported in several scientific publications. These studies highlight the importance of optimizing synthetic routes to achieve high yields while maintaining structural integrity. The use of computational chemistry techniques has also been instrumental in predicting the behavior of this compound in different environments and understanding its interaction with biological targets at a molecular level.

The< strong>CAS No. 978-65-4 serves as a critical identifier for this compound, ensuring that researchers worldwide can accurately reference and utilize it in their work. Its availability through reputable chemical suppliers allows for consistent access to high-quality samples for both academic and industrial research purposes.

In conclusion, Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)-, with its CAS number 978-65-4, represents a significant advancement in the field of chemical biology. Its unique structural features and versatile pharmacological properties make it a valuable tool for developing new drugs and materials with enhanced functionality. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is expected to grow further.

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